REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([N+:14]([O-:16])=[O:15])[CH:6]=1)(=[O:4])=[O:3].O.S.[Na]>CO.C1(C)C=CC=CC=1>[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([CH:8]=[C:7]([N+:14]([O-:16])=[O:15])[CH:6]=1)[NH2:11])(=[O:4])=[O:3] |f:1.2.3,^1:18|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
sodium hydrogensulfide-hydrate
|
Quantity
|
227 mg
|
Type
|
reactant
|
Smiles
|
O.S.[Na]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium hydrogensulfide-hydrate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O.S.[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
refluxed for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The residual was crystallized from methanol
|
Type
|
CUSTOM
|
Details
|
500 mg (2.31 mmol; 57% yield) of a yellow solid were obtained
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C=1C=C(N)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |